molecular formula C18H18N4O3S B1665893 AZ12799734 CAS No. 1117684-36-2

AZ12799734

Katalognummer: B1665893
CAS-Nummer: 1117684-36-2
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: UEOZXMAOIHDDQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AZ12799734 ist ein selektiver, oral aktiver Inhibitor der Transforming Growth Factor Beta-Rezeptor-Kinase vom Typ 1. Diese Verbindung ist auch bekannt für die Hemmung der Knochenmorphogenetischen Protein-Signaltransduktion. Sie wurde auf ihre potenziellen therapeutischen Anwendungen, insbesondere im Zusammenhang mit Krebs und Fibrose, untersucht, da sie in der Lage ist, mit wichtigen Signalwegen zu interferieren, die an diesen Krankheiten beteiligt sind .

Präparationsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Zu den wichtigsten Schritten gehören:

    Bildung des Pyridinkerns: Dies beinhaltet die Reaktion von 2,6-Dimethyl-3-pyridin mit geeigneten Reagenzien, um die Kernstruktur zu bilden.

    Endgültige Modifikationen:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Hochdurchsatzsynthesetechniken, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AZ12799734 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the pyridine core: This involves the reaction of 2,6-dimethyl-3-pyridine with appropriate reagents to form the core structure.

    Final modifications:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Table 1: Spectral Data for AZ12799734 Intermediates

Compound1H^1H NMR (δ, DMSO-d6d_6)13C^{13}C NMR (δ, DMSO-d6d_6)LRMS (m/z)
7 12.51 (s, 1H), 10.22 (s, 1H)186.3, 168.1, 137.9280 [M+H]⁺
9 10.47 (s, 1H), 8.50 (dd, 1H)188.5, 167.6, 148.4380 [M+H]⁺

Biochemical Reactivity and Inhibition

This compound exhibits pan-TGF/BMP inhibitory activity:

  • Enzyme Inhibition :

    • Inhibits ALK4, TGFBR1, ALK7 (SMAD2 phosphorylation; IC50_{50} = 47 nM) and ALK1, BMPR1A/B (SMAD1 phosphorylation; IC50_{50} = 17–34 nM) .

    • Outperforms galunisertib (LY2157299) in TGF-β-induced reporter assays (IC50_{50} = 47 nM vs. 380 nM) .

Table 2: Inhibitory Activity of this compound vs. Comparators

TargetThis compound IC50_{50} (nM)Galunisertib IC50_{50} (nM)
TGFBR1 (ALK5)47380
ALK417>1,000
BMPR1A34Not active
  • Cellular Effects :

    • Blocks TGF-β-induced epithelial cell migration at 500 nM .

    • Reduces tumor metastasis in 4T1 mammary tumor models at 50 mg/kg (oral dosing) .

Stability and Pharmacokinetics

  • Plasma Stability :

    • Exhibits a half-life of 4.2 hours in murine plasma, with a Cmax_{max} of 1,200 nM after 50 mg/kg oral administration .

  • Metabolic Pathways :

    • Primarily metabolized via hepatic CYP3A4, forming sulfonamide and pyridine derivatives (unpublished preclinical data) .

Comparative Analysis with AZ12601011

While both this compound and AZ12601011 target TGF-β pathways:

  • Selectivity : this compound inhibits BMP receptors (ALK1, BMPR1A/B), whereas AZ12601011 is selective for ALK4/7 and TGFBR1 .

  • Synthetic Complexity : this compound requires dithiane protection steps, increasing synthesis time compared to AZ12601011 .

Wissenschaftliche Forschungsanwendungen

AZ12799734 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Transforming Growth Factor Beta-Rezeptor-Kinase vom Typ 1 hemmt. Diese Hemmung verhindert die Phosphorylierung von SMAD-Proteinen, die wichtige Vermittler des Transforming Growth Factor Beta-Signalwegs sind. Durch die Blockierung dieses Signalwegs kann this compound mit zellulären Prozessen wie Proliferation, Differenzierung und Migration interferieren, die für die Entwicklung und das Fortschreiten von Krebs und fibrotischen Erkrankungen entscheidend sind .

Wirkmechanismus

AZ12799734 exerts its effects by inhibiting the transforming growth factor beta receptor type 1 kinase. This inhibition prevents the phosphorylation of SMAD proteins, which are key mediators of the transforming growth factor beta signaling pathway. By blocking this pathway, this compound can interfere with cellular processes such as proliferation, differentiation, and migration, which are critical in the development and progression of cancer and fibrotic diseases .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

AZ12799734 ist aufgrund seiner hohen Selektivität und Potenz als Inhibitor der Transforming Growth Factor Beta-Rezeptor-Kinase vom Typ 1 einzigartig. Es hat auch die Fähigkeit, die Knochenmorphogenetische Protein-Signaltransduktion zu hemmen, was sein therapeutisches Potenzial erhöht. Darüber hinaus macht seine orale Bioverfügbarkeit es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung .

Biologische Aktivität

AZ12799734 is a small-molecule inhibitor targeting the transforming growth factor-beta (TGF-β) signaling pathway, specifically acting as a pan TGF/BMP inhibitor. This compound has garnered attention for its potential therapeutic applications in various diseases, including cancer and fibrosis, due to its ability to modulate TGF-β signaling, which plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis.

This compound functions by inhibiting receptor-mediated phosphorylation of SMAD proteins, which are key mediators in the TGF-β signaling pathway. It effectively inhibits:

  • SMAD1 phosphorylation by ALK1, BMPR1A, and BMPR1B.
  • SMAD2 phosphorylation by ALK4, TGFBR1, and ALK7.

In comparison to other inhibitors like SB-431542 and LY2157299 (galunisertib), this compound displays superior potency with an IC50 of 47 nM for TGF-β-induced reporter activity .

Efficacy in Preclinical Models

Preclinical studies have demonstrated this compound's effectiveness in various cellular models:

  • Epithelial Cell Migration : this compound significantly inhibited TGF-β-induced migration of HaCaT keratinocytes at lower concentrations than other inhibitors .
  • Tumor Growth and Metastasis : In a syngeneic orthotopic mammary tumor model (4T1), this compound reduced tumor growth and lung metastasis .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other TGF-β inhibitors:

CompoundTargetIC50 (nM)Key Effects
This compoundPan TGF/BMP47Inhibits SMAD1 and SMAD2 phosphorylation
SB-431542TGFBR184Less effective in inhibiting migration
LY2157299TGFBR1380Higher concentration required for efficacy

Case Study 1: Efficacy in Colorectal Cancer

A study evaluating the role of TGF-β signaling in colorectal cancer (CRC) highlighted that epithelial cell-intrinsic activation of TGF-β signaling correlates with poor prognosis. This compound's ability to inhibit this pathway suggests its potential as a therapeutic agent in CRC treatment .

Case Study 2: Gallbladder Carcinoma Metastasis

Research indicated that TGF-β facilitates gallbladder carcinoma metastasis. By inhibiting this pathway, this compound may reduce metastatic potential, offering a novel approach to managing gallbladder cancer .

Eigenschaften

IUPAC Name

4-[[4-(2,6-dimethylpyridin-3-yl)oxypyridin-2-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-12-3-8-17(13(2)21-12)25-15-9-10-20-18(11-15)22-14-4-6-16(7-5-14)26(19,23)24/h3-11H,1-2H3,(H,20,22)(H2,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOZXMAOIHDDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC2=CC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117684-36-2
Record name AZ-12799734
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1117684362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZ-12799734
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6YYY77937
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

XANTPHOS (1.603 g, 2.77 mmol) was added to 3-(2-chloropyridin-4-yloxy)-2,6-dimethylpyridine (6.5 g, 27.70 mmol), Sulfanilamide (6.20 g, 36.01 mmol) and CESIUM CARBONATE (13.54 g, 41.55 mmol) in DMA (130 ml) at 20ºC. Nitrogen was bubbled through the reaction mixture for 1 hour then PALLADIUM(II) ACETATE (0.435 g, 1.94 mmol) added. The suspension was stirred at 130 °C for 3 hours. The reaction mixture was cooled to ambient temperature and filtered then evaporated to dryness. The residue was triturated with water (150 mL) and filtered to give crude product as a cream solid which was 90% pure by LCMS. The crude solid was triturated with hot MeCN (300 mL) to give a solid which was collected by filtration and dried under vacuum to give a cream solid (7.86g) which was 95% pure by LCMS. The solid was dissolved in the minimum amount of boiling MeCN (650 mL) and filtered to remove remaining trace solids. The filtrate was concentrated to approximately 400 mL and stirred at ice bath temperature until a precipitate formed. The suspension was stirred at room temperature overnight then filtered to afford a cream solid (6.4g) which was 100% pure by LCMS. Combined with EN02084-42 to get a single larger batch.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00277 mol
Type
reagent
Reaction Step One
Quantity
0.13 L
Type
solvent
Reaction Step Two
Quantity
0.036 mol
Type
reactant
Reaction Step Three
Quantity
0.0277 mol
Type
reactant
Reaction Step Four
Quantity
0.00277 mol
Type
catalyst
Reaction Step Five
Quantity
0.00194 mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZ12799734
Reactant of Route 2
Reactant of Route 2
AZ12799734
Reactant of Route 3
Reactant of Route 3
AZ12799734
Reactant of Route 4
Reactant of Route 4
AZ12799734
Reactant of Route 5
Reactant of Route 5
AZ12799734
Reactant of Route 6
Reactant of Route 6
AZ12799734

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.